molecular formula C13H12N4O B2621602 7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2380085-19-6

7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2621602
CAS No.: 2380085-19-6
M. Wt: 240.266
InChI Key: BPUMOUHRHYFGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a phenylethyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct biological activities and chemical properties compared to other triazolopyrazine derivatives .

Properties

IUPAC Name

7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13-12-15-14-10-17(12)9-8-16(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUMOUHRHYFGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN3C=NN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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